

structure and chemical properties of TC OT 39

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Compound of Interest

Compound Name: TC OT 39

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In-Depth Technical Guide: TC OT 39

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **TC OT 39**, a potent non-peptide modulator of the oxytocin and vasopressin receptor systems.

Chemical Structure and Properties

TC OT 39, with the IUPAC name (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central pyrazolobenzodiazepine core linked to a substituted phenyl ring, which in turn is connected to a pyrrolidine carboxamide moiety bearing a hexahydro-diazepine-thioxomethyl group.

Table 1: Physicochemical Properties of **TC OT 39**

Property	Value	Source
Molecular Formula	C ₃₂ H ₄₀ N ₈ O ₂ S	[2]
Molecular Weight	600.78 g/mol	[2]
CAS Number	479232-57-0	[2]
Appearance	Solid	-
Purity	≥97% (HPLC)	
Solubility	Soluble to 100 mM in 1eq. HCl and DMSO	[2]
Storage	Store at -20°C	[2]

Biological Activity

TC OT 39 is a potent and selective non-peptide ligand for the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). It acts as a partial agonist at the oxytocin receptor and a competitive antagonist at the vasopressin V1a receptor.[2] This dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of these two important neuropeptide systems.

Table 2: Pharmacological Profile of **TC OT 39**

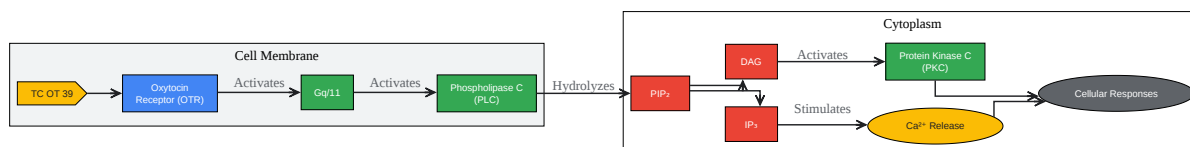
Target	Activity	EC ₅₀ (nM)	K _i (nM)	Source
Oxytocin Receptor (OTR)	Partial Agonist	33	-	[2]
Vasopressin V1a Receptor (V1aR)	Antagonist	-	330	[2]
Vasopressin V2 Receptor (V2R)	Partial Agonist	850	-	[2]

Signaling Pathways

The biological effects of **TC OT 39** are mediated through its interaction with G-protein coupled receptors (GPCRs), which trigger intracellular signaling cascades.

Oxytocin Receptor (OTR) Signaling Pathway (Agonism)

As a partial agonist of the OTR, **TC OT 39** activates downstream signaling pathways, albeit to a lesser extent than the endogenous ligand, oxytocin. The OTR primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of social behavior.

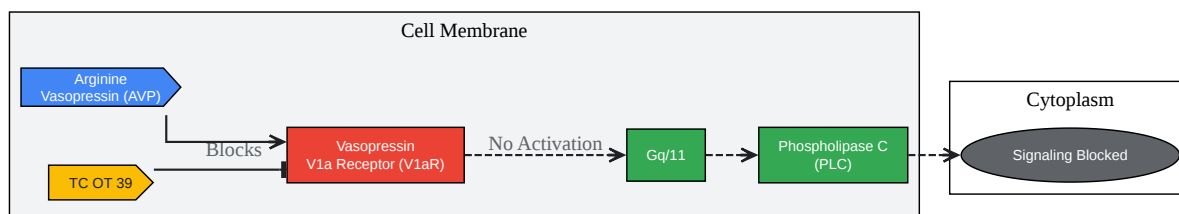


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Figure 1: Oxytocin Receptor Signaling Pathway Activation by **TC OT 39**.

Vasopressin V1a Receptor (V1aR) Signaling Pathway (Antagonism)

TC OT 39 acts as an antagonist at the V1aR, blocking the effects of the endogenous ligand, arginine vasopressin (AVP). The V1aR also primarily couples to Gq/11 proteins. By binding to the receptor without activating it, **TC OT 39** prevents AVP from initiating the PLC-IP₃/DAG signaling cascade. This inhibitory action can influence processes such as vasoconstriction, social recognition, and anxiety-related behaviors.



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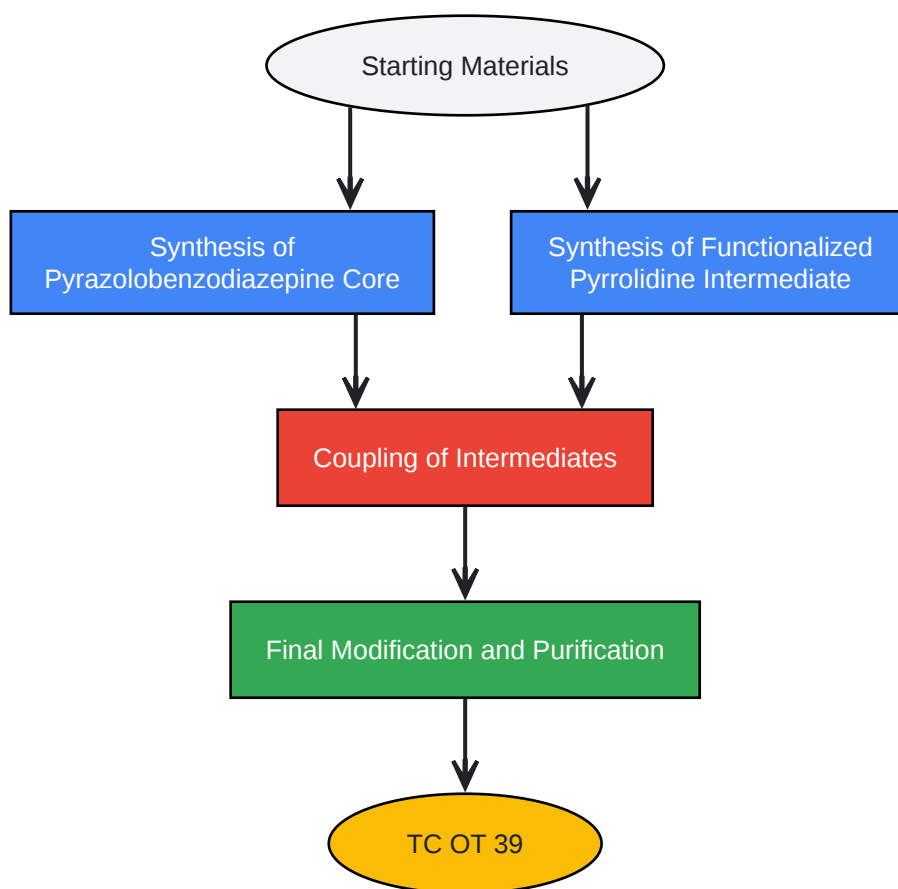
Figure 2: Vasopressin V1a Receptor Signaling Pathway Antagonism by **TC OT 39**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **TC OT 39** are described in the primary literature, notably by Pitt et al. (2004) and Frantz et al. (2010).^[2] The following provides a summarized workflow for key experimental procedures.

Synthesis Workflow

The synthesis of **TC OT 39** is a multi-step process involving the preparation of key intermediates, including the pyrazolobenzodiazepine core and the functionalized pyrrolidine moiety, followed by their coupling.



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